molecular formula C18H20N2O3S B5630146 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide

Cat. No. B5630146
M. Wt: 344.4 g/mol
InChI Key: YKORWXIIQBIAGW-UHFFFAOYSA-N
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Description

The study and development of complex organic compounds, including those with chromen and pyridinyl motifs, are of significant interest in organic chemistry due to their diverse biological activities and applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of compounds structurally related to "N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide" typically involves multistep organic reactions, including cyclization, alkylation, and acylation. For example, synthesis routes for chromene derivatives often start with the condensation of substituted benzaldehydes with active methylene compounds, followed by cyclization and further functionalization (Shah et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using spectroscopic methods such as NMR, FT-IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These techniques allow for the determination of the compound's stereochemistry, functional groups, and overall molecular conformation (Evecen & Tanak, 2016).

Chemical Reactions and Properties

Chemical properties of chromene and pyridinyl-containing compounds include their reactivity towards nucleophilic substitution, oxidation, and reduction reactions. These compounds' chemical behavior is influenced by the electron-donating and withdrawing effects of substituents on the aromatic systems, affecting their reactivity and the types of chemical transformations they can undergo (Crotti, Berti, & Pineschi, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be significantly influenced by the molecular structure and substituents. These properties are crucial for determining the compound's suitability for specific applications, including its pharmacokinetic properties and material science applications (Mao et al., 2015).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards electrophiles and nucleophiles are determined by the compound's functional groups. Computational chemistry techniques, such as density functional theory (DFT), can be used to predict these properties, providing insights into the compound's behavior in chemical reactions (Gumus et al., 2018).

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-15-6-4-5-14-9-13(11-23-18(14)15)10-20-16(21)12-24-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKORWXIIQBIAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)CNC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide

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